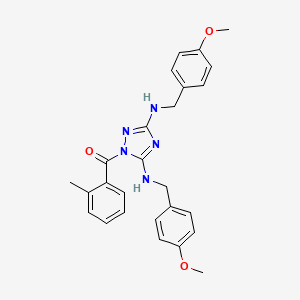
3-(2-bromo-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-bromo-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine, also known as BRD0705, is a small molecule compound that has been studied for its potential therapeutic applications. The compound is a selective inhibitor of the protein kinase C (PKC) family, which plays a critical role in cellular signaling pathways.
Scientific Research Applications
3-(2-bromo-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine has been studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. The compound has been shown to inhibit the growth and proliferation of cancer cells by targeting the PKC signaling pathway. In addition, 3-(2-bromo-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine has been shown to have anti-inflammatory and anti-oxidant effects, which may be beneficial in the treatment of cardiovascular diseases and neurological disorders.
Mechanism of Action
3-(2-bromo-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine selectively inhibits the PKC family of proteins by binding to the ATP-binding site of the enzyme. This results in the inhibition of downstream signaling pathways that are involved in cell growth, proliferation, and survival. The inhibition of PKC has been shown to induce apoptosis in cancer cells and reduce inflammation in cardiovascular diseases and neurological disorders.
Biochemical and physiological effects:
3-(2-bromo-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and reduction of inflammation. The compound has also been shown to have anti-oxidant effects, which may be beneficial in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(2-bromo-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine in lab experiments is its high selectivity for PKC inhibition. This allows researchers to study the specific effects of PKC inhibition without affecting other signaling pathways. However, one limitation of using 3-(2-bromo-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine is its relatively low potency compared to other PKC inhibitors. This may require higher concentrations of the compound to achieve the desired effects, which could lead to off-target effects.
Future Directions
There are several future directions for research on 3-(2-bromo-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine, including:
1. Optimization of the synthesis method to improve yields and purity of the compound.
2. Further studies on the anti-cancer effects of 3-(2-bromo-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine in different types of cancer.
3. Investigation of the potential therapeutic applications of 3-(2-bromo-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine in cardiovascular diseases and neurological disorders.
4. Development of more potent PKC inhibitors based on the structure of 3-(2-bromo-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine.
5. Study of the pharmacokinetics and pharmacodynamics of 3-(2-bromo-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine in animal models to determine its efficacy and safety.
Conclusion:
3-(2-bromo-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine is a small molecule compound that has shown promising results in preclinical studies for its potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders. The compound selectively inhibits the PKC family of proteins, resulting in inhibition of downstream signaling pathways that are involved in cell growth, proliferation, and survival. Further research is needed to optimize the synthesis method, investigate the potential therapeutic applications, and develop more potent PKC inhibitors based on the structure of 3-(2-bromo-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine.
Synthesis Methods
The synthesis of 3-(2-bromo-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine involves a multi-step process that starts with the reaction of 2-bromo-4-chlorophenol with propargyl alcohol to form the corresponding propargyl ether. The propargyl ether is then reacted with N-(3-methoxypropyl)propane-1,3-diamine to form the desired product, 3-(2-bromo-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine. The synthesis method has been optimized to produce high yields of the compound with high purity.
properties
IUPAC Name |
N-[3-(2-bromo-4-chlorophenoxy)propyl]-3-methoxypropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrClNO2/c1-17-8-2-6-16-7-3-9-18-13-5-4-11(15)10-12(13)14/h4-5,10,16H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRZWDSPRAYBPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCCOC1=C(C=C(C=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromo-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5209796.png)

![1-(2-furyl)-2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B5209804.png)
![(3aS*,6aR*)-5-(4,6-dimethoxy-2-pyrimidinyl)-3-(2-methoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5209819.png)


![4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5209840.png)


![2-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-fluorobenzamide](/img/structure/B5209852.png)

![2-[4-(1H-indol-3-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5209877.png)

